
Tecadenoson
Descripción general
Descripción
Tecadenosón es un nuevo agonista selectivo del receptor A1 de adenosina. Se está evaluando principalmente por su potencial para convertir la taquicardia supraventricular paroxística (TSVP) a ritmo sinusal . El tecadenosón estimula selectivamente el receptor A1 de adenosina, que juega un papel crucial en la ralentización de la conducción de los impulsos eléctricos en el nodo auriculoventricular (AV) del corazón .
Métodos De Preparación
La síntesis de Tecadenosón implica transglucosilación enzimática. Se utiliza una purina nucleósido fosforilasa de Aeromonas hydrophila para catalizar la síntesis de Tecadenosón transfiriendo la parte de carbohidrato de un donante de nucleósido a una base heterocíclica . Este método ha mostrado buenas conversiones (49-67%) bajo condiciones de cribado .
Análisis De Reacciones Químicas
El tecadenosón experimenta varias reacciones químicas, incluyendo:
Oxidación: El tecadenosón puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el tecadenosón, alterando sus propiedades químicas.
Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones en la molécula de tecadenosón, lo que lleva a la formación de diferentes derivados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Clinical Applications
-
Management of Paroxysmal Supraventricular Tachycardia (PSVT) :
- Clinical trials have demonstrated that tecadenoson can effectively convert PSVT to normal sinus rhythm. In a multicenter trial, an optimal regimen of 300 µg/600 µg was identified, achieving a conversion rate of 90% among patients with symptomatic PSVT .
- The drug's rapid action is notable; median time to conversion was less than one minute for higher dose regimens .
- Atrial Fibrillation :
- Potential Use in Cardiac Resuscitation :
Safety Profile
This compound's selective action minimizes common side effects associated with other adenosine receptor agonists. Clinical studies report fewer instances of flushing, dyspnea, and hypotension compared to traditional treatments like adenosine . The drug has also shown a lower incidence of post-conversion atrial fibrillation .
Case Studies
- Study on PSVT Management : A randomized controlled trial involving 181 patients evaluated multiple dosing regimens of this compound against placebo. The study concluded that higher doses significantly increased conversion rates and reduced adverse events compared to placebo, highlighting this compound's therapeutic potential in acute settings .
- Phase II Trial for Atrial Fibrillation : In this study, patients received varying doses of intravenous this compound to assess its impact on heart rhythm stabilization. Results indicated effective conversion rates with minimal side effects, supporting further investigation into its use for atrial fibrillation management .
Summary Table of Findings
Mecanismo De Acción
El tecadenosón estimula selectivamente el receptor A1 de adenosina. La estimulación de este receptor ralentiza la conducción de los impulsos eléctricos en el nodo AV del corazón, reduciendo el número de impulsos eléctricos que llegan a los ventrículos . Esta acción ayuda a convertir la TSVP a ritmo sinusal normal sin afectar significativamente la presión arterial .
Comparación Con Compuestos Similares
El tecadenosón se compara con otros agonistas del receptor A1 de adenosina como el selodenosón y PJ-875 . Si bien todos estos compuestos se dirigen al receptor A1, el tecadenosón es único en su alta selectividad y efectos secundarios reducidos. Otros compuestos similares incluyen:
Selodenosón: Otro agonista selectivo del receptor A1 de adenosina utilizado para fines terapéuticos similares.
PJ-875: Un compuesto con propiedades farmacológicas similares pero con una estructura química diferente.
N6-ciclopentil adenosina (CPA): Un compuesto estructuralmente similar con diferentes propiedades farmacológicas.
El tecadenosón destaca por su favorable selectividad de unión y la solubilidad adicional impartida por el oxígeno furánico en su estructura .
Actividad Biológica
Tecadenoson is a novel selective A1 adenosine receptor agonist that has been primarily evaluated for its efficacy in converting paroxysmal supraventricular tachycardia (PSVT) to normal sinus rhythm. This compound selectively stimulates the A1 adenosine receptor, which plays a crucial role in cardiac conduction and has implications for therapeutic applications in cardiology.
This compound acts by selectively binding to the A1 adenosine receptor, which is located in the atrioventricular (AV) node of the heart. The stimulation of this receptor leads to:
- Slowed conduction of electrical impulses : This action reduces the frequency of electrical impulses reaching the ventricles, thereby aiding in the conversion of PSVT to sinus rhythm without significantly affecting blood pressure.
- Lower incidence of adverse effects : Compared to non-selective adenosine agonists, this compound is associated with fewer side effects such as flushing, dyspnea, and hypotension due to its selective action on the A1 receptor rather than stimulating other adenosine receptor subtypes (A2A, A2B, A3) .
Clinical Trials and Efficacy
Multiple clinical trials have assessed the safety and efficacy of this compound. Key findings include:
- Phase I and II Trials : These studies demonstrated that this compound effectively converts PSVT to normal sinus rhythm in a significant percentage of patients. In one study, an optimal regimen (300 µg/600 µg) converted 90% of patients (28 out of 31) rapidly .
- Phase III Trials : Ongoing trials are evaluating this compound's effectiveness compared to standard treatments like adenosine. Early results suggest that this compound may provide a more favorable safety profile .
Comparative Analysis with Other Adenosine Agonists
The following table summarizes the biological activity and clinical outcomes associated with this compound compared to traditional adenosine:
Characteristic | This compound | Adenosine |
---|---|---|
Receptor Selectivity | Selective for A1 | Non-selective |
Primary Use | Conversion of PSVT | Conversion of PSVT |
Common Side Effects | Fewer (e.g., flushing, hypotension) | More frequent (e.g., flushing, chest discomfort) |
Conversion Rate in Trials | ~90% effectiveness | Variable effectiveness |
Phase of Trials | Phase III ongoing | Established use |
Case Studies
Several case studies have highlighted this compound's potential benefits:
- In a controlled study involving patients with recurrent PSVT, administration of this compound resulted in rapid conversion to sinus rhythm without significant hemodynamic instability. Patients reported minimal side effects compared to historical data on adenosine use .
- Another study emphasized the lower incidence of atrial fibrillation post-conversion with this compound compared to adenosine, suggesting a potentially safer profile for patients at risk .
Propiedades
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c20-3-8-10(21)11(22)14(24-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-23-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)/t7-,8-,10-,11-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESBDSFYJMDRJY-BAYCTPFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174415 | |
Record name | Tecadenoson | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tecadenoson selectively stimulates the A1 adenosine receptor. Stimulation of the A1 adenosine receptor slows the conduction of electrical impulses in the AV node of the heart, a region that controls the transmission of electrical impulses from the atria to the ventricles. | |
Record name | Tecadenoson | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
204512-90-3 | |
Record name | Tecadenoson | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204512-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tecadenoson [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204512903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tecadenoson | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tecadenoson | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TECADENOSON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ1X96601Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.